molecular formula C15H17N3S B4559440 N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea

N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea

Cat. No.: B4559440
M. Wt: 271.4 g/mol
InChI Key: ZPRVMFMWAFXWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea is a useful research compound. Its molecular formula is C15H17N3S and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.11431873 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Thiourea derivatives have been synthesized and tested for their herbicidal activities. A study involving N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea showed good inhibitory activity against certain plant species, indicating the potential of thiourea compounds in agricultural applications (Liang Fu-b, 2014).

Antioxidant and Antimicrobial Properties

Thiourea derivatives have been evaluated for their antioxidant and antimicrobial properties. Theoretical investigations on thiourea derivatives indicated potential anticancer activity through quantum chemical computations and in silico biological evaluation (G. Kirishnamaline et al., 2021). Additionally, novel thiourea derivatives showed significant antimicrobial activities, highlighting their importance in developing new antimicrobial agents (D. Tayade et al., 2012).

Anticancer Activity

The anticancer activity of thiourea derivatives has been a subject of study, with some compounds showing promising results against certain cancer cell lines. Synthesis and characterization of new asymmetric ureas and thioureas revealed important antiproliferative action, indicating their potential in cancer therapy (Andressa Esteves-Souza et al., 2006).

Molecular Structure Analysis

The study of thiourea derivatives extends to understanding their molecular structures. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was characterized, providing insights into its chemical properties and potential applications (A. Saeed, M. Parvez, 2005).

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-10-4-5-16-14(9-10)18-15(19)17-13-7-11(2)6-12(3)8-13/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVMFMWAFXWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.